molecular formula C21H32N2O4S B11128005 N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11128005
M. Wt: 408.6 g/mol
InChI Key: QWWGNUHLSBPUQI-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the aromatic ring, which can be done using ethyl iodide in the presence of a strong base like sodium hydride.

    Cyclohexylation: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include sulfinamides and thiols.

    Substitution: Products include nitro, halogenated, or alkylated derivatives of the original compound.

Scientific Research Applications

N-cyclohexyl-4-ethoxy-N

Properties

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H32N2O4S/c1-2-27-19-11-13-20(14-12-19)28(25,26)23(18-9-5-3-6-10-18)17-21(24)22-15-7-4-8-16-22/h11-14,18H,2-10,15-17H2,1H3

InChI Key

QWWGNUHLSBPUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Origin of Product

United States

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